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Executive Summary
Manganese(II) bromide ( MnBr2​) is a transition metal dihalide that has garnered significant

attention across diverse scientific domains, ranging from 2D magnetic semiconductors and

spintronics to hydrothermal geochemistry and homogeneous catalysis. Understanding the

thermodynamic properties of MnBr2​—including its standard enthalpy of formation, low-

temperature heat capacity, and solvation thermodynamics—is critical for predicting its phase

stability, magnetic ordering, and reactivity.

This whitepaper synthesizes the core thermodynamic data for MnBr2​and provides field-proven,

self-validating experimental protocols used to derive these parameters. By detailing the

causality behind experimental choices, this guide equips researchers and drug development

professionals with the authoritative grounding necessary to leverage MnBr2​in advanced

material synthesis and complexation studies.

Core Thermodynamic Parameters
The macroscopic stability and reactivity of MnBr2​are governed by its standard thermodynamic

properties. In its solid state, MnBr2​crystallizes in a trigonal P3ˉm1 space group (CdI 2​-type
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structure), featuring edge-sharing MnBr6​octahedra[1]. The thermodynamic baseline for this

phase is summarized in Table 1.

Table 1: Standard Thermodynamic Properties of MnBr2​
(Solid, 298.15 K)

Property Symbol Value Unit
Method of
Determination

Standard

Enthalpy of

Formation

Δf​H∘ -384.9 kJ/mol

Solution

Calorimetry /

Bomb

Calorimetry[2][3]

[4]

Standard

Entropy
S∘ 143.0 J/(mol·K)

Low-

Temperature

Adiabatic

Calorimetry[5]

Melting Point Tm​ 971 (698 °C) K

Differential

Scanning

Calorimetry

(DSC)[5]

Néel

Temperature
TN​ 2.16 K

Magnetic

Susceptibility /

Heat Capacity[5]

[6][7]

Density ρ 4.385 g/cm³

X-ray

Crystallography /

Pycnometry[5]

Note: The highly negative enthalpy of formation indicates a strong thermodynamic driving force

for the formation of the crystalline solid from its constituent elements, typical of transition metal

halides.
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Low-Temperature Thermodynamics & Magnetic
Ordering
Because the Mn2+ ion possesses a high-spin d5 electronic configuration ( S=5/2 ), MnBr2​

exhibits complex magnetic thermodynamics at cryogenic temperatures. Below its Néel

temperature ( TN​=2.16 K), MnBr2​transitions into an antiferromagnetically ordered state[7][8].

This phase transition is accompanied by a sharp λ -type anomaly in its molar heat capacity ( Cp​

).

Accurately capturing this specific heat anomaly is crucial for determining the magnetic entropy (

Smag​) of the system, which theoretically approaches Rln(2S+1)=Rln(6) .

Protocol 1: Adiabatic Calorimetry for Low-Temperature
Cp​Determination
To prevent heat leaks and accurately measure the minute thermal responses at cryogenic

temperatures, adiabatic calorimetry is the gold standard. The protocol relies on the absolute

thermal isolation of the sample, ensuring that dQ=0 with respect to the environment.

Step-by-Step Methodology:

Sample Preparation: Synthesize and strictly dehydrate MnBr2​under a dynamic vacuum at

200 °C to prevent hydrated phases (e.g., MnBr2​⋅4H2​O ), which possess different magnetic

ordering temperatures ( TN​≈2.12 K)[9].

Cryostat Loading: Seal the sample in a copper calorimetric vessel backfilled with a trace

amount of helium gas to act as a thermal exchange medium, ensuring rapid internal thermal

equilibration.

Adiabatic Shielding: Suspend the vessel inside a high-vacuum chamber surrounded by

actively controlled adiabatic shields. The temperature of the shields must dynamically track

the sample temperature ( ΔT≈0 ) to eliminate radiative and conductive heat transfer.

Heat Pulse Application: Apply a precisely measured quantum of electrical energy ( ΔQ=I⋅V⋅t )

via a calibrated constantan heater wire wrapped around the vessel.
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Thermal Equilibration: Monitor the temperature response ( ΔT ) using a calibrated

germanium resistance thermometer (GRT) suitable for the 1–10 K range.

Data Extraction: Calculate the heat capacity as Cp​=ΔQ/ΔT . Integrate Cp​/T with respect to T

to derive the standard entropy ( S∘ ) and isolate the magnetic entropy contribution.
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Workflow for adiabatic calorimetry to determine low-temperature heat capacity.
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High-Temperature Phase Transitions & Vaporization
For applications involving chemical vapor deposition (CVD) or molecular beam epitaxy (MBE)

of 2D MnBr2​layers[10][11], the thermodynamics of vaporization are paramount. MnBr2​sublimes

at elevated temperatures, and its vapor pressure must be precisely mapped to control epitaxial

growth rates.

Protocol 2: Knudsen Effusion Mass Spectrometry
(KEMS)
KEMS is utilized to determine the vapor pressure, enthalpy of sublimation ( Δsub​H∘ ), and

entropy of sublimation ( Δsub​S∘ ). The causality of this method rests on the principle of

molecular effusion: gas molecules escape through a microscopic orifice without disrupting the

thermodynamic equilibrium inside the cell.

Step-by-Step Methodology:

Cell Loading: Place crystalline MnBr2​into a chemically inert Knudsen cell (e.g., alumina or

platinum) featuring a precision-machined effusion orifice (diameter ≤1 mm).

High-Vacuum Heating: Heat the cell in a high-vacuum chamber ( <10−7 mbar) to

temperatures between 600 K and 900 K.

Molecular Beam Formation: Allow the vaporized MnBr2​(g) to effuse through the orifice,

forming a molecular beam. The orifice must be small enough that the mean free path of the

vapor molecules is much larger than the orifice diameter (Knudsen flow regime).

Ionization and Detection: Intersect the molecular beam with an electron impact (EI) ionizer.

The resulting ions (e.g., Mn+ , MnBr+ , MnBr2+​) are accelerated into a quadrupole mass

spectrometer.

Thermodynamic Derivation: Measure the ion intensity ( I+ ). The partial pressure ( p ) is

proportional to I+⋅T . Plot ln(I+⋅T) versus 1/T (Clausius-Clapeyron relationship) to extract the

enthalpy of sublimation from the slope.
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Knudsen Effusion Mass Spectrometry (KEMS) logical data flow.
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Solvation Thermodynamics & Complexation
In drug development and homogeneous catalysis, MnBr2​is frequently utilized in solution. The

thermodynamic parameters of solvation dictate the speciation of Mn2+ ions. For instance, in

N,N'-dimethylpropyleneurea (dmpu), MnBr2​forms highly stable, distorted tetrahedral complexes

( [MnBr2​(dmpu)2​] ), driven by specific enthalpic and entropic contributions[12]. In hydrothermal

fluids, the speciation shifts between octahedral and tetrahedral coordination depending on

temperature and salinity[13].

Protocol 3: Isothermal Titration Calorimetry (ITC) for
Solvation
ITC directly measures the heat evolved or absorbed during the complexation of MnBr2​with

solvent molecules or ligands, providing a self-validating thermodynamic profile ( ΔH , ΔG , ΔS ,

and binding stoichiometry n ).

Step-by-Step Methodology:

Baseline Stabilization: Fill the reference cell with the pure solvent (e.g., dmpu or water) and

the sample cell with a dilute MnBr2​solution. Allow the system to achieve thermal equilibrium

at exactly 298.15 K.

Ligand Titration: Inject precise aliquots of a ligand solution into the sample cell using a

computer-controlled microsyringe.

Power Compensation: The instrument dynamically adjusts the power required to maintain a

zero temperature difference between the sample and reference cells. The integral of this

power over time yields the heat of reaction ( q ) for each injection.

Isotherm Modeling: Plot the cumulative heat against the molar ratio of ligand to Mn2+ . Fit

the data to an independent binding model to extract the binding affinity ( Ka​) and enthalpy (

ΔH ). Entropy is subsequently calculated via ΔG=−RTlnKa​and ΔG=ΔH−TΔS .
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Thermodynamic cycle for MnBr2 solvation and transfer enthalpies.
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Conclusion
The thermodynamic profiling of manganese dibromide ( MnBr2​) requires a multi-faceted

experimental approach. From the ultra-low temperature adiabatic calorimetry required to probe

its 2.16 K Néel transition[5], to the high-vacuum KEMS techniques used to map its

sublimation[11], each protocol must be rigorously controlled to yield self-validating data. For

researchers developing 2D magnetic materials or designing catalytic solvent systems, the

standard enthalpies, specific heat capacities, and solvation energies detailed in this guide

provide the foundational metrics necessary for predictive chemical engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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